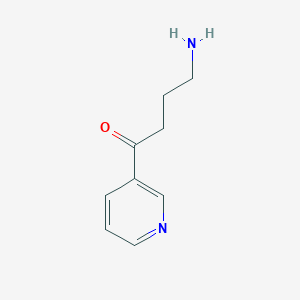

4-Amino-1-(pyridin-3-yl)butan-1-one

Description

Significance in Contemporary Chemical and Pharmaceutical Research

While extensive research specifically detailing the biological activities of 4-Amino-1-(pyridin-3-yl)butan-1-one is not widely published, its significance is largely derived from its role as a structural analog and potential synthetic precursor to more extensively studied molecules. Its N-methylated counterpart, 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one, also known as pseudooxynicotine (B1209223), is a known metabolite of nicotine (B1678760). The study of such metabolites is crucial for understanding the biotransformation and physiological effects of nicotine in biological systems.

The core structure of this compound, which combines a pyridine (B92270) heterocycle with an aminobutanone side chain, is a scaffold of interest in medicinal chemistry. Pyridine derivatives are known to exhibit a wide range of biological activities, and the aminoketone functionality provides a reactive handle for the synthesis of more complex molecules. Therefore, this compound serves as a valuable building block for the development of novel compounds with potential therapeutic applications. Research into related aminopyridine structures has shown promise in areas such as antifungal agents and other targeted therapies.

Overview of Structural Features Relevant to Academic Research Modalities

The structural characteristics of this compound are central to its utility in academic research. The molecule can be deconstructed into several key components that influence its chemical behavior and potential applications.

The pyridine ring is a nitrogen-containing aromatic heterocycle that is a common feature in many biologically active compounds. The nitrogen atom can act as a hydrogen bond acceptor and can be protonated, influencing the compound's solubility and interaction with biological targets. The substitution at the 3-position of the pyridine ring is a key determinant of its electronic and steric properties.

The butan-1-one chain provides a flexible linker between the pyridine ring and the terminal amino group. The carbonyl group (ketone) is a significant feature, acting as a hydrogen bond acceptor and a site for various chemical transformations.

The primary amino group at the terminus of the butane (B89635) chain is a crucial functional group. It can act as a hydrogen bond donor and a nucleophile, allowing for a wide array of chemical modifications. This primary amine is a key point of difference from its more commonly studied N-methylated analog, pseudooxynicotine, and offers different synthetic possibilities.

These structural features make this compound amenable to various research modalities, including:

Synthetic Chemistry: It can be used as a starting material or intermediate for the synthesis of a diverse range of derivatives, allowing for the exploration of structure-activity relationships.

Medicinal Chemistry: The scaffold can be modified to design and synthesize novel compounds for screening against various biological targets.

Metabolism Studies: It can serve as a reference standard or a starting point for investigating the metabolic pathways of related compounds.

Below is a data table summarizing some of the key physicochemical properties of this compound. nih.gov

| Property | Value |

| Molecular Formula | C₉H₁₂N₂O |

| Molecular Weight | 164.21 g/mol |

| XLogP3 | 0.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Exact Mass | 164.09496301 g/mol |

| Monoisotopic Mass | 164.09496301 g/mol |

| Topological Polar Surface Area | 56.3 Ų |

| Heavy Atom Count | 12 |

| Complexity | 194 |

Structure

2D Structure

Properties

IUPAC Name |

4-amino-1-pyridin-3-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-5-1-4-9(12)8-3-2-6-11-7-8/h2-3,6-7H,1,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMNHVQBLYDLAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401589 | |

| Record name | 4-amino-1-pyridin-3-yl-butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71278-11-0 | |

| Record name | 4-Amino-1-(3-pyridinyl)-1-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071278110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-amino-1-pyridin-3-yl-butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-1-(3-PYRIDINYL)-1-BUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R90UJT1MRK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 4 Amino 1 Pyridin 3 Yl Butan 1 One

Established Synthetic Pathways and Precursors

The synthesis of 4-Amino-1-(pyridin-3-yl)butan-1-one can be achieved through well-established organic chemistry reactions, primarily involving the formation of the butanone side chain and the subsequent introduction of the primary amine. Key precursors for these pathways are derivatives of pyridine (B92270) and butanoic acid.

One of the most direct theoretical routes is the Hofmann rearrangement of 4-oxo-4-(pyridin-3-yl)butanamide. nih.gov This classical reaction converts a primary amide into a primary amine with one fewer carbon atom by treatment with a reagent like bromine in an alkaline solution. mychemblog.comwikipedia.orgresearchgate.net The reaction proceeds through an isocyanate intermediate which is then hydrolyzed to the final amine. wikipedia.org

An alternative established method is the reductive amination of a precursor like 4-oxo-4-(pyridin-3-yl)butanal. ebi.ac.ukebi.ac.ukuni.lu This process involves the initial reaction of the aldehyde with ammonia (B1221849) to form an imine, which is then reduced in situ to the desired primary amine using a suitable reducing agent.

The construction of the core carbon skeleton can be accomplished via conjugate addition reactions. For instance, the cyanide-catalyzed addition of an appropriate aldehyde to an activated double bond can yield precursors like 4-oxo-4-(3-pyridyl)butyronitrile. researchgate.net This nitrile can then be hydrolyzed to the corresponding carboxylic acid, which is subsequently converted to 4-oxo-4-(pyridin-3-yl)butanamide, the precursor for the Hofmann rearrangement.

Table 1: Key Precursors for Established Synthesis

| Precursor Compound | Formula | Role in Synthesis |

|---|---|---|

| 4-Oxo-4-(pyridin-3-yl)butanamide nih.gov | C₉H₁₀N₂O₂ | Direct precursor for Hofmann rearrangement |

| 4-Oxo-4-(pyridin-3-yl)butanal ebi.ac.ukebi.ac.uk | C₉H₉NO₂ | Precursor for reductive amination |

Novel Synthetic Approaches and Methodological Innovations

Recent advancements in catalysis and biotechnology have opened new avenues for the synthesis of this compound and its derivatives, with a strong focus on enzymatic processes and stereocontrol.

Enzymatic Reduction Processes for Related Compounds (e.g., Ketoreductase Enzymes)

The ketone moiety of the title compound's scaffold is a prime target for enzymatic reduction. Ketoreductases (KREDs) are highly efficient biocatalysts that reduce prochiral ketones to chiral alcohols with excellent selectivity. researchgate.netacs.org These enzymes typically require a hydride-donating cofactor, such as NADPH or NADH. google.com

A notable example is the enzymatic reduction of the closely related N-methylated analog, 4-(methylamino)-1-(pyridin-3-yl)butan-1-one (pseudooxynicotine). A patented process describes the use of a ketoreductase to convert pseudooxynicotine (B1209223) into the corresponding chiral alcohol, 4-(methylamino)-1-(pyridin-3-yl)butan-1-ol. google.com This demonstrates the viability of using KREDs on the 1-(pyridin-3-yl)butan-1-one (B156808) framework. Such biotransformations are often carried out using whole-cell systems, which possess endogenous mechanisms for cofactor regeneration, making the process more economically feasible. nih.gov

Strategies for Enantioselective Synthesis

The creation of stereopure forms of related compounds is of significant interest. As β-amino ketones are valuable synthetic precursors, methods for their stereoselective synthesis are highly sought after. researchgate.net

Two primary strategies can be envisioned for the enantioselective synthesis of derivatives of this compound:

Enantioselective Ketone Reduction : As discussed, the use of chiral catalysts, particularly ketoreductases, can reduce the prochiral ketone to a single enantiomer of the corresponding alcohol. researchgate.netnih.gov This chiral alcohol is a versatile intermediate that can be used in the synthesis of enantiomerically pure downstream products. Chemoenzymatic cascades have been developed for the synthesis of a range of chiral amines and alcohols. researchgate.netrsc.org

Asymmetric Synthesis of the β-Amino Ketone : Modern organic synthesis provides routes to directly form chiral β-amino ketones. These methods include organocatalytic asymmetric Mannich reactions and copper-catalyzed conjugate additions of aminating reagents to α,β-unsaturated carbonyl compounds. nih.govrsc.orgorganic-chemistry.orghilarispublisher.com Applying this logic, one could construct the chiral 4-aminobutanone side chain on the pyridine ring with high enantioselectivity from the outset.

Role as a Key Intermediate in Complex Molecule Construction

This compound serves as a valuable and versatile intermediate for the construction of more complex molecules. Its utility stems from the presence of multiple reactive sites: the primary amine, the ketone carbonyl group, and the pyridine ring. The class of β-amino ketones, to which this compound belongs, are recognized as important synthetic precursors for a variety of bioactive molecules and natural products. researchgate.net

The N-methylated analog, pseudooxynicotine, is a known metabolite of nicotine (B1678760) and acts as a precursor for other tobacco alkaloids. coresta.orgnih.gov By analogy, the primary amine of the title compound provides a chemical handle for building molecular diversity, potentially serving as a key building block in medicinal chemistry programs. The commercial availability of its dihydrochloride (B599025) salt further implies its use as a starting material in synthetic applications. bldpharm.com

Derivatization Strategies and Analogue Preparation

The functional groups on this compound allow for straightforward derivatization to prepare a library of analogues. The primary amine is particularly amenable to modification.

The N-methylated analogue, 4-(methylamino)-1-(pyridin-3-yl)butan-1-one, is a primary example of a derivative. chemicalbook.com The primary amine of the title compound can be readily converted to this secondary amine via reductive amination or other methylation techniques.

More broadly, the primary amine is a nucleophilic center that can react with a wide range of electrophiles to form various aminoacylpyridine derivatives. N-acylation is a common derivatization strategy. iu.edu For example, reacting the amine with acyl chlorides or anhydrides yields the corresponding amides. This approach has been used to derivatize related compounds like 4-aminopyridine (B3432731) with reagents such as 4-iodobenzoyl chloride for analytical purposes. rsc.org This strategy allows for the introduction of diverse functional groups, modulating the chemical and physical properties of the parent molecule for various applications. actascientific.com

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4-Oxo-4-(pyridin-3-yl)butanamide |

| 4-Oxo-4-(pyridin-3-yl)butanal |

| 4-oxo-4-(3-pyridyl)butyronitrile |

| 4-(methylamino)-1-(pyridin-3-yl)butan-1-one |

| Pseudooxynicotine |

| 4-(methylamino)-1-(pyridin-3-yl)butan-1-ol |

| 4-aminopyridine |

| 4-iodobenzoyl chloride |

Preparation of N-Modified Analogues (e.g., Nitrosated Forms)

The primary amino group of this compound is a key site for chemical modification. One significant transformation is N-nitrosation, which is relevant in the study of metabolites of tobacco-related compounds.

N-Nitrosation: The formation of N-nitroso derivatives typically involves the reaction of an amine with a nitrosating agent, such as nitrous acid (HONO), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. While specific literature on the N-nitrosation of this compound is not abundant, the general principle can be applied. For instance, a related compound, 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one, is a well-known precursor to the tobacco-specific nitrosamine (B1359907) 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). nih.govbldpharm.com

In a study focused on creating a hapten to induce antibodies against NNK, a functionalized derivative, 4-[2-aminoethyl(nitrosamino)]-1-pyridin-3-yl-butan-1-one, was synthesized. lih.lunih.gov This highlights a synthetic strategy where the core structure is modified to include the N-nitrosamino group, which is crucial for mimicking the target antigen. lih.lunih.gov

Conjugation Strategies for Hapten Development

Small molecules like this compound are generally not immunogenic on their own and must be covalently linked to a larger carrier molecule, typically a protein, to elicit an immune response. gbiosciences.com This process turns the small molecule into a hapten.

Hapten-Carrier Conjugation: A common and effective strategy involves modifying the hapten to introduce a reactive functional group, such as a carboxylic acid. The primary amine of this compound can be reacted with an acid anhydride (B1165640), like succinic anhydride, to introduce a terminal carboxyl group. This new functional group can then be coupled to the primary amine residues (e.g., on lysine (B10760008) side chains) of a carrier protein.

Commonly used carrier proteins include Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH). nih.govbiorxiv.org The carbodiimide (B86325) reaction, often employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is a popular method for forming a stable amide bond between the hapten's carboxyl group and the protein's amine groups. gbiosciences.com

The following table outlines a typical multi-step process for hapten development and conjugation:

| Step | Procedure | Reagents & Conditions | Purpose |

| 1 | Hapten Derivatization | This compound, Succinic Anhydride, in a suitable organic solvent (e.g., DMF). | To introduce a carboxylic acid linker to the hapten. |

| 2 | Carrier Protein Activation | Carrier Protein (e.g., BSA), EDC, N-hydroxysuccinimide (NHS), in buffer (e.g., PBS pH 7.4). | To activate the carboxyl groups on the carrier protein for reaction with the hapten (or vice versa). |

| 3 | Conjugation | Activated carrier protein is mixed with the derivatized hapten. Reaction proceeds for several hours at room temperature or 4°C. | To form a stable covalent amide bond between the hapten and the carrier protein. |

| 4 | Purification | Dialysis or size-exclusion chromatography. | To remove unreacted hapten and coupling reagents from the final conjugate. |

The density of the hapten on the carrier protein is a critical factor that can influence the immunogenicity of the resulting conjugate and must be carefully controlled and characterized. nih.govnih.gov

Mechanistic Investigations of Synthetic Transformations

The core structure of this compound is a 3-acylpyridine. The synthesis of such ketones often involves electrophilic acylation reactions.

Friedel-Crafts Acylation: A primary method for forming aryl ketones is the Friedel-Crafts acylation. organic-chemistry.org The mechanism involves several key steps:

Generation of the Electrophile: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), reacts with an acyl halide or anhydride to form a highly electrophilic acylium ion (R-C=O⁺). byjus.commasterorganicchemistry.com This ion is often stabilized by resonance.

Electrophilic Attack: The acylium ion attacks the electron-rich aromatic ring (in this case, the pyridine ring). For pyridine, which is electron-deficient, Friedel-Crafts reactions can be challenging and often require forcing conditions or specific activation of the ring. The attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized intermediate known as a sigma complex. byjus.com

Deprotonation: A base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the pyridine ring and yielding the final ketone product. byjus.commasterorganicchemistry.com The Lewis acid catalyst is also regenerated in this step.

While the general mechanism is well-understood, specific investigations into the synthesis of this compound are not widely published. However, studies on related systems, such as the acylation of imidazo[1,2-a]pyridines, provide insight into the role of the Lewis acid in activating the acylating agent and facilitating the attack on the heterocyclic ring. nih.gov Other modern synthetic methods for creating substituted pyridines involve novel cascade reactions and cross-coupling strategies, which may proceed through different mechanistic pathways. nih.govacs.org

Theoretical studies on the interaction between pyridine and small ketones reveal the formation of weak n→π* interactions between the pyridine nitrogen lone pair and the carbonyl carbon, which can be seen as an initial step along the trajectory of a nucleophilic attack on a carbonyl group. researchgate.net Such studies help to understand the fundamental electronic interactions that govern the reactivity of these molecules.

Chemical Reactivity and Transformation Studies of 4 Amino 1 Pyridin 3 Yl Butan 1 One

Exploration of Functional Group Reactivity Profiles

The reactivity of 4-amino-1-(pyridin-3-yl)butan-1-one is characterized by the distinct chemical properties of its primary amine and ketone functionalities, influenced by the electron-withdrawing nature of the pyridin-3-yl group.

The primary amine group (—NH₂) imparts basicity to the molecule and is a nucleophilic center. As such, it can readily participate in reactions with electrophiles. Common reactions involving primary amines include:

Acylation: Reaction with acyl halides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines, and potentially quaternary ammonium (B1175870) salts.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases).

Mannich Reaction: As a component in the Mannich reaction, it can react with a non-enolizable aldehyde and another compound containing an acidic proton. nih.gov

The ketone group (C=O) possesses an electrophilic carbonyl carbon and can undergo nucleophilic addition reactions. The adjacent pyridine (B92270) ring influences its reactivity. Typical reactions of the ketone functionality include:

Reduction: The ketone can be reduced to a secondary alcohol, 4-amino-1-(pyridin-3-yl)butan-1-ol, using various reducing agents. This is a common metabolic pathway.

Nucleophilic Addition: Addition of nucleophiles such as organometallic reagents or cyanide.

Enolate Formation: The presence of α-hydrogens allows for the formation of an enolate under basic conditions, which can then act as a nucleophile in reactions like aldol (B89426) condensations or α-halogenation.

Aminoketones, particularly those with a primary amine, can be unstable and prone to self-condensation. wikipedia.org However, the stability of this compound is likely greater than that of simpler amino ketones due to its structure.

In Vitro and In Vivo Metabolic Pathways of Related Compounds

Direct metabolic studies on this compound are not extensively documented in publicly available literature. However, the metabolic fate of structurally similar compounds, particularly the tobacco-specific nitrosamine (B1359907) 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), provides a strong basis for predicting its biotransformation. The primary metabolic pathways are expected to involve modifications at the ketone and the carbon atoms adjacent to the pyridine ring and the amino group.

Cytochrome P450 (CYP) enzymes are a major family of catalysts involved in the metabolism of a vast array of xenobiotics, including pyridine-containing compounds. nih.gov One of the key reactions catalyzed by CYPs is the hydroxylation of C-H bonds. nih.gov For compounds structurally related to this compound, such as NNK, α-hydroxylation is a significant metabolic activation pathway. nih.gov

This process involves the abstraction of a hydrogen atom from a carbon atom (the α-carbon) adjacent to the activating group (in this case, the pyridine ring or the amino group), followed by the rebound of a hydroxyl radical. iaea.org This reaction is initiated by the highly reactive iron(IV)-oxo species within the P450 active site. iaea.org

For this compound, two primary sites for α-hydroxylation are plausible:

Hydroxylation at the carbon adjacent to the pyridine ring (C-2 of the butane (B89635) chain): This would lead to the formation of an unstable intermediate that could subsequently undergo further oxidation or rearrangement.

Hydroxylation at the carbon adjacent to the amino group (C-3 of the butane chain): This would result in the formation of a carbinolamine, which is generally unstable and can lead to dealkylation or other degradation products.

The specific CYP isoforms involved in the metabolism of this compound have not been identified, but based on the metabolism of other pyridine-containing compounds, isoforms such as CYP2A6, CYP2B6, and CYP2D6 could potentially play a role. The accessibility of the substrate to the heme iron in the active site of the CYP enzyme is a critical factor determining the likelihood and position of hydroxylation. nih.govresearchgate.net

Reduction:

A major metabolic pathway for ketones is their reduction to the corresponding alcohol. In the case of this compound, the ketone group is expected to be reduced to a secondary alcohol, forming 4-amino-1-(pyridin-3-yl)butan-1-ol. This reaction is catalyzed by carbonyl reductases. Studies on the related compound NNK have shown that its carbonyl group is readily reduced to form 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL). nih.gov This reduction can be stereoselective, leading to the preferential formation of one enantiomer over the other. nih.gov

Glucuronidation:

Glucuronidation is a major phase II metabolic pathway that increases the water solubility of xenobiotics, facilitating their excretion. nih.gov This process involves the conjugation of glucuronic acid to the substrate, catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov

For the metabolites of this compound, several functional groups are susceptible to glucuronidation:

The secondary alcohol formed from the reduction of the ketone can undergo O-glucuronidation.

The primary amine can undergo N-glucuronidation. While this is a known pathway, it is sometimes less efficient than the glucuronidation of hydroxyl groups. nih.gov

The pyridine nitrogen can also be a site for N-glucuronidation.

The specific UGT isoforms involved would depend on the substrate. For example, UGT1A3 and UGT1A4 are known to catalyze the N-glucuronidation of various amines. nih.gov

The following table summarizes the likely metabolic transformations based on studies of related compounds.

| Metabolic Reaction | Enzyme Family | Potential Metabolite | Subsequent Pathways |

| Carbonyl Reduction | Carbonyl Reductases | 4-amino-1-(pyridin-3-yl)butan-1-ol | O-Glucuronidation |

| α-Hydroxylation (at C-2) | Cytochrome P450 | 4-amino-2-hydroxy-1-(pyridin-3-yl)butan-1-one | Further oxidation, conjugation |

| α-Hydroxylation (at C-3) | Cytochrome P450 | 3-hydroxy-4-amino-1-(pyridin-3-yl)butan-1-one | Deamination, conjugation |

| N-Glucuronidation | UDP-glucuronosyltransferases | 4-(β-D-glucuronosylamino)-1-(pyridin-3-yl)butan-1-one | Excretion |

| Pyridine N-Oxidation | Cytochrome P450 | 4-amino-1-(1-oxido-pyridin-1-ium-3-yl)butan-1-one | Excretion |

Degradation Mechanisms and Stability Assessments Relevant to Biological Systems

The stability of this compound in biological systems is influenced by both enzymatic and non-enzymatic processes. As a primary aminoketone, it possesses inherent reactivity that can lead to degradation. wikipedia.org

Enzymatic Degradation: As outlined in the metabolic pathways, enzymes such as CYPs and carbonyl reductases will actively transform the molecule, leading to its degradation and clearance from the system. The rate and extent of this degradation will depend on the specific enzymatic activity in a given tissue or organism.

Chemical Stability:

pH-dependent stability: The primary amine and the pyridine nitrogen have pKa values that will determine their protonation state at physiological pH. Changes in pH can affect the molecule's stability and reactivity.

Self-Condensation: Primary aminoketones can undergo self-condensation reactions to form imines or other polymeric products. wikipedia.org While the presence of the pyridine ring may influence this, it remains a potential degradation pathway, especially under certain storage or experimental conditions.

Oxidative Degradation: The amine group can be susceptible to oxidation, potentially leading to the formation of nitroso or nitro compounds, although this is more likely to be an enzyme-mediated process in vivo.

The degradation of similar structures, such as the antimalarial 4-aminoquinolines, is known to be linked to processes within the biological target, such as hemoglobin degradation in malaria parasites. nih.gov While not directly applicable, it highlights that the biological environment plays a crucial role in the degradation of such compounds.

Advanced Characterization Techniques in Chemical Research

Spectroscopic Analysis Methodologies for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-Amino-1-(pyridin-3-yl)butan-1-one, providing insights into its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy would be expected to provide distinct signals for each unique proton in the this compound molecule. The protons on the pyridine (B92270) ring would appear in the aromatic region, typically between δ 7.0 and 9.0 ppm, with characteristic splitting patterns determined by their coupling with adjacent protons. The protons of the butyl chain would be found in the aliphatic region, with the methylene (B1212753) group adjacent to the carbonyl group appearing at a higher chemical shift (downfield) compared to the other methylene groups due to the electron-withdrawing effect of the carbonyl. The protons of the terminal amino group would likely appear as a broad singlet.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon would be the most downfield signal, typically in the range of δ 190-200 ppm. The carbons of the pyridine ring would appear in the aromatic region (δ 120-150 ppm), while the aliphatic carbons of the butyl chain would be observed in the upfield region of the spectrum.

Expected NMR Data for this compound

| ¹H NMR | Expected Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Pyridine-H | ~8.9 - 9.2 | s | 1H | H-2 (Pyridine) |

| Pyridine-H | ~8.6 - 8.8 | d | 1H | H-6 (Pyridine) |

| Pyridine-H | ~8.0 - 8.2 | d | 1H | H-4 (Pyridine) |

| Pyridine-H | ~7.3 - 7.5 | dd | 1H | H-5 (Pyridine) |

| -CH₂-CO- | ~3.0 - 3.3 | t | 2H | Methylene adjacent to carbonyl |

| -CH₂- | ~1.9 - 2.2 | p | 2H | Central methylene |

| -CH₂-NH₂ | ~2.7 - 3.0 | t | 2H | Methylene adjacent to amino group |

| -NH₂ | ~1.5 - 2.5 | br s | 2H | Amino group |

| ¹³C NMR | Expected Chemical Shift (δ) ppm | Assignment |

| C=O | ~198 | Carbonyl Carbon |

| Pyridine-C | ~153 | C-2 (Pyridine) |

| Pyridine-C | ~149 | C-6 (Pyridine) |

| Pyridine-C | ~135 | C-4 (Pyridine) |

| Pyridine-C | ~132 | C-3 (Pyridine) |

| Pyridine-C | ~123 | C-5 (Pyridine) |

| -CH₂- | ~40 | Methylene adjacent to amino group |

| -CH₂- | ~35 | Methylene adjacent to carbonyl |

| -CH₂- | ~25 | Central methylene |

Mass Spectrometry (MS) for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₉H₁₂N₂O, the expected exact mass would be approximately 164.0949 g/mol . High-resolution mass spectrometry (HRMS) would be employed to confirm this elemental composition with high accuracy.

The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. Fragmentation patterns observed in the mass spectrum would provide further structural information. Common fragmentation pathways for this molecule could include cleavage at the bonds adjacent to the carbonyl group and the amino group, leading to characteristic fragment ions.

Expected Mass Spectrometry Data for this compound

| Technique | Parameter | Expected Value |

| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ (Calculated for C₉H₁₃N₂O⁺) | 165.1028 |

| Electron Impact Mass Spectrometry (EI-MS) | Molecular Ion Peak (m/z) | 164 |

| EI-MS | Major Fragment Ion (m/z) | 121 (Loss of -CH₂CH₂NH₂) |

| EI-MS | Major Fragment Ion (m/z) | 106 (Pyridin-3-yl-C≡O⁺) |

| EI-MS | Major Fragment Ion (m/z) | 78 (Pyridine ring) |

Chromatographic Methods for Isolation, Purification, and Analysis

Chromatographic techniques are fundamental for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of polar organic compounds. For this compound, a reversed-phase HPLC method would likely be employed. This would involve a nonpolar stationary phase (such as C18-silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an additive such as formic acid or trifluoroacetic acid to improve peak shape and resolution. A UV detector would be suitable for detection, as the pyridine ring contains a chromophore that absorbs UV light.

Gas Chromatography (GC) could also be used for the analysis of this compound, particularly if the compound is sufficiently volatile and thermally stable. A polar capillary column would be appropriate for this analysis. However, due to the presence of the primary amino group, derivatization might be necessary to improve its volatility and chromatographic behavior, reducing peak tailing and improving resolution.

For preparative scale purification, column chromatography using silica (B1680970) gel as the stationary phase would be a standard method. A solvent system of increasing polarity, such as a gradient of methanol in dichloromethane, would likely be effective in eluting the compound from the column and separating it from less polar impurities.

Computational Chemistry and Molecular Modeling of 4 Amino 1 Pyridin 3 Yl Butan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) method is a popular hybrid functional that combines the accuracy of ab initio methods with the efficiency of density functional methods. In a hypothetical study of 4-Amino-1-(pyridin-3-yl)butan-1-one, DFT calculations with the B3LYP functional would be employed to optimize the molecule's three-dimensional geometry, predicting bond lengths, bond angles, and dihedral angles. This optimized structure represents the most stable conformation of the molecule and is the foundation for further computational analysis.

The electronic structure of a molecule governs its chemical reactivity. Key to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. A smaller energy gap generally suggests that a molecule is more reactive. For this compound, calculating the HOMO-LUMO gap would provide theoretical insights into its stability and potential to participate in chemical reactions.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | N/A | Indicates electron-donating ability |

| LUMO Energy | N/A | Indicates electron-accepting ability |

| HOMO-LUMO Gap | N/A | Predicts chemical reactivity and stability |

Note: The table above is for illustrative purposes only, as no specific data for this compound is available.

An electrostatic surface potential (ESP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly biological macromolecules like proteins. The map uses a color spectrum to represent different electrostatic potentials: red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. An ESP map of this compound would highlight the electronegative oxygen of the carbonyl group and the nitrogen of the pyridine (B92270) ring as potential hydrogen bond acceptors, and the amine group as a potential hydrogen bond donor.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target. If a protein target for this compound were identified, molecular docking simulations could predict its binding mode and affinity. The results would be scored based on the calculated binding energy, with lower scores generally indicating a more favorable interaction. This would help to elucidate the key amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex.

| Parameter | Hypothetical Value | Significance |

| Binding Affinity (kcal/mol) | N/A | Strength of the ligand-receptor interaction |

| Interacting Residues | N/A | Key amino acids in the binding site |

| Hydrogen Bonds | N/A | Specific stabilizing interactions |

Note: The table above is for illustrative purposes only, as no specific data for this compound is available.

In Silico Prediction of Biological Activity Spectra and ADME Profiles

In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate, which are critical for its success as a therapeutic agent. Various computational models can estimate parameters such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. For this compound, these predictions would provide an early assessment of its drug-likeness and potential pharmacokinetic profile, guiding further experimental studies.

| ADME Parameter | Predicted Property | Significance |

| Oral Bioavailability | N/A | Fraction of drug reaching systemic circulation |

| Blood-Brain Barrier Permeability | N/A | Ability to enter the central nervous system |

| CYP450 Inhibition | N/A | Potential for drug-drug interactions |

| Lipinski's Rule of Five | N/A | Assessment of drug-likeness |

Note: The table above is for illustrative purposes only, as no specific data for this compound is available.

Development of Pharmacophore Models

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. It defines the spatial arrangement of features like hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. If a set of molecules with known activity against a particular target included this compound, a pharmacophore model could be developed. This model would serve as a 3D query to search for other novel compounds with the potential for similar biological activity, thereby accelerating the drug discovery process.

Analytical Method Development and Validation in Complex Biological Matrices

Development of High-Sensitivity Assays for Detection and Quantification in Biosamples

The development of highly sensitive assays is paramount for detecting trace amounts of compounds in biological samples like plasma and urine. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary technique for this purpose due to its high specificity and sensitivity. nih.govnih.gov

A key strategy in developing these assays involves stable isotope dilution (SID) in conjunction with LC-MS/MS. nih.gov This approach utilizes a stable isotope-labeled version of the analyte as an internal standard, which allows for precise quantification by correcting for matrix effects and variations during sample preparation and analysis.

For amine-containing compounds, derivatization can significantly enhance ionization efficiency and, consequently, the sensitivity of the LC-MS/MS analysis. A novel derivatization procedure can create a pre-ionized derivative of the target molecule, leading to increased sensitivity and allowing for the analysis of smaller sample volumes. nih.gov Another approach involves derivatization with reagents like phenylisothiocyanate (PITC) to improve chromatographic separation and detection of amino compounds.

The choice of sample preparation is also critical. Protein precipitation is a common first step for plasma or serum samples to remove high-abundance proteins that can interfere with the analysis. tmiclinode.com This is often followed by solid-phase extraction (SPE) or, more specifically, molecularly imprinted polymer (MIP) column extraction, which offers high selectivity for the target analyte and its metabolites. nih.gov

The following table illustrates typical parameters for a high-sensitivity LC-MS/MS method, based on established methods for similar compounds.

| Parameter | Specification |

| Instrument | Liquid Chromatograph coupled to a Tandem Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) lcms.cz |

| Sample Preparation | Protein Precipitation followed by Solid-Phase Extraction nih.govtmiclinode.com |

| Internal Standard | Stable Isotope-Labeled Analog of the Analyte nih.gov |

| Lower Limit of Quantification (LLOQ) | pg/mL to ng/mL range |

Method Validation for Reproducibility and Accuracy in Research Applications

Once a high-sensitivity assay is developed, it must undergo rigorous validation to ensure its reliability for research applications. Method validation establishes that the analytical procedure is suitable for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, and robustness.

Specificity is the ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of calibration standards over a defined concentration range. A high correlation coefficient (r²) is indicative of a linear relationship.

Accuracy refers to the closeness of the measured value to the true value. It is determined by analyzing quality control (QC) samples at different concentrations (low, medium, and high) and calculating the percent recovery.

Precision measures the degree of scatter between a series of measurements. It is expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The table below summarizes typical acceptance criteria for these validation parameters in bioanalytical method validation.

| Validation Parameter | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 85-115% (100% ideal) |

| Precision (RSD) | ≤ 15% (≤ 20% at LLOQ) |

| Specificity | No significant interference at the analyte's retention time |

Further validation can be achieved through orthogonal validation, where the results from the LC-MS/MS assay are compared with those obtained from a different analytical platform, such as nuclear magnetic resonance (NMR) spectroscopy, for a standard reference material. mdpi.com

Future Research Directions and Translational Perspectives

Identification of Novel Biological Targets and Mechanisms

While research has primarily focused on the interaction of 4-Amino-1-(pyridin-3-yl)butan-1-one derivatives with nicotinic acetylcholine (B1216132) receptors (nAChRs), the full spectrum of their biological targets remains an open area for investigation. nih.govnumberanalytics.com Future studies should aim to deconstruct the complex pharmacology of these compounds to identify novel protein interactions that could lead to new therapeutic applications.

A significant body of research has been dedicated to understanding the role of nAChRs in various neurological and psychiatric disorders. nih.govmdpi.com These ligand-gated ion channels are crucial for cholinergic signaling and are modulated by a variety of substances, including toxins and drugs. wikipedia.orgmdpi.com The development of ligands that can selectively target different nAChR subtypes is a major goal in drug discovery. nih.gov For instance, the α7 and α4β2 subtypes of nAChRs have been identified as particularly important targets for cognitive enhancement. nih.govmdpi.com

The development of predictive models for the binding activity of compounds to nAChR subtypes, such as the α7 receptor, is a crucial step in this process. nih.govresearchgate.net These models can help in the high-throughput screening of potential therapeutic agents and in understanding the structural features that determine binding affinity and selectivity. nih.govresearchgate.netacs.org

Development of Advanced Research Tools and Fluorescent Probes

The creation of sophisticated research tools is essential for unraveling the intricate mechanisms of action of this compound and its analogs. The development of photoactivatable ("caged") ligands and fluorescent probes based on this chemical scaffold would provide unprecedented spatiotemporal control and visualization of receptor engagement and downstream signaling pathways. wikipedia.orgnorthwestern.edu

Recently, scientists have successfully developed a photoactivatable form of nicotine (B1678760), termed PA-Nic, which has enabled a more detailed study of nicotinic acetylcholine receptors and their response to chronic nicotine exposure. northwestern.edu This approach could be adapted for this compound derivatives to create powerful tools for investigating cholinergic transmission. wikipedia.orgnorthwestern.edu These tools would allow researchers to optically control the activation of specific receptors in living cells and tissues, providing a deeper understanding of their physiological roles.

Integration with Multi-Target Directed Ligand Design Strategies

The concept of multi-target-directed ligands (MTDLs) has emerged as a promising strategy for treating complex multifactorial diseases like Alzheimer's. nih.gov This approach involves designing single molecules that can interact with multiple biological targets simultaneously. Given that derivatives of this compound are known to interact with nAChRs, which are implicated in Alzheimer's disease, integrating this scaffold into MTDL design is a logical next step. nih.gov

For example, a hybrid molecule could be designed to incorporate the this compound framework for nAChR modulation along with a pharmacophore that targets another key enzyme or receptor involved in the disease's pathology, such as acetylcholinesterase or the sigma-1 receptor. nih.gov This strategy could lead to the development of more effective and holistic therapeutic agents.

Emerging Applications in Material Science and Catalysis

Beyond their biological applications, pyridine-based compounds are finding increasing use in material science and catalysis. chemneo.comdartmouth.edunih.gov The unique electronic properties of the pyridine (B92270) ring make it a valuable component in the synthesis of organic semiconductors, polymers, and functional nanomaterials. chemneo.comnih.gov

The nitrogen atom in the pyridine ring can coordinate with metal centers, making pyridine derivatives useful as ligands in catalysis. chemneo.comyoutube.com They have been employed in a variety of chemical reactions, including hydrogenation and cross-coupling reactions. chemneo.comresearchgate.net Future research could explore the potential of this compound and its derivatives as building blocks for novel materials with specific electronic, optical, or catalytic properties. For instance, they could be incorporated into polymers for applications in electronics or energy storage. chemneo.com

Preclinical and Clinical Research Implications

The translational potential of this compound derivatives warrants further preclinical investigation. A derivative, 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), is a well-known procarcinogen found in tobacco smoke. nih.gov The synthesis of haptens based on the this compound structure has been explored to develop antibodies that can detect NNK and its metabolites, which could have implications for monitoring tobacco exposure and potentially modulating its harmful effects. nih.gov

Further preclinical studies are necessary to evaluate the therapeutic potential of novel analogs in relevant animal models of neurological disorders. These studies should focus on establishing proof-of-concept for their efficacy and identifying promising candidates for further development. While no clinical trials have been conducted on this compound itself, the extensive research into nAChR ligands provides a strong foundation for the future clinical evaluation of its derivatives. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 4-Amino-1-(pyridin-3-yl)butan-1-one, and how is the product characterized?

- Methodological Answer : The compound can be synthesized via condensation reactions between pyridine derivatives and amino-containing precursors. For example, cyclohexanedione and substituted anilines in ethanol with piperidine as a catalyst yield structurally similar compounds. Characterization relies on spectroscopic techniques:

- IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹).

- ¹H/¹³C NMR resolves aromatic and aliphatic proton environments (e.g., pyridinyl protons at δ 7.0–8.5 ppm).

- Mass spectrometry confirms molecular weight (e.g., [M+H]⁺ peaks) .

Q. How is this compound involved in microbial metabolic pathways?

- Methodological Answer : The enzyme pseudooxynicotine dehydrogenase (EC 1.4.2.3) catalyzes its degradation in Pseudomonas species. The reaction involves oxidation to 4-oxo-4-(pyridin-3-yl)butanal, releasing methylamine and reducing cytochrome c. Researchers can study this pathway using kinetic assays with ferricytochrome c as an electron acceptor and FAD cofactor analysis .

Q. What analytical methods ensure purity and quality of this compound in synthetic batches?

- Methodological Answer :

- HPLC/LC-MS with certified reference standards (e.g., Cerilliant® solutions) validates purity.

- Elemental analysis confirms stoichiometry (C, H, N content).

- UV-Vis spectroscopy monitors λmax (e.g., ~249 nm for pyridinyl absorption) .

Advanced Research Questions

Q. How can crystallographic refinement challenges for this compound be addressed using SHELX software?

- Methodological Answer : SHELXL refines small-molecule structures using high-resolution data. Key steps:

- Twinned data handling : Use SHELXL’s TWIN/BASF commands for non-merohedral twinning.

- Hydrogen placement : Apply HFIX constraints for amino and pyridinyl groups.

- Validation : Check ADPs (anisotropic displacement parameters) and R-factors via PLATON or CCDC tools .

Q. How to resolve contradictions in NMR data for derivatives of this compound?

- Methodological Answer : Contradictions may arise from tautomerism or dynamic effects. Strategies include:

- Variable-temperature NMR to identify shifting proton environments.

- 2D experiments (COSY, HSQC) to assign overlapping signals.

- Computational modeling (DFT) to predict chemical shifts and compare with experimental data .

Q. What strategies optimize enzymatic degradation of this compound in bioremediation?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.